molecular formula C13H10F2O2 B6373858 2-Fluoro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% CAS No. 1261945-61-2

2-Fluoro-5-(2-fluoro-5-methoxyphenyl)phenol, 95%

Cat. No. B6373858
CAS RN: 1261945-61-2
M. Wt: 236.21 g/mol
InChI Key: WCLIFMXAJSLWIQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-fluoro-5-methoxyphenyl)phenol, commonly referred to as 2-Fluoro-5-MFP, is a phenolic compound with a molecular formula of C9H9FO2. It is a white solid with a melting point of 115-117 °C and is soluble in organic solvents such as methanol, ethanol, and acetone. 2-Fluoro-5-MFP has been used in a variety of scientific research applications due to its unique fluoroalkyl substituents, which can be used to modify the structure of molecules and increase their solubility and stability.

Scientific Research Applications

2-Fluoro-5-MFP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. Its fluoroalkyl substituents make it useful for modifying the structure of molecules and increasing their solubility and stability.

Mechanism of Action

2-Fluoro-5-MFP is a phenolic compound and its mechanism of action is similar to that of other phenolic compounds. It can interact with proteins and other molecules through hydrogen bonding and hydrophobic interactions. It can also act as an enzyme inhibitor by binding to the active sites of enzymes and preventing them from catalyzing reactions.
Biochemical and Physiological Effects
2-Fluoro-5-MFP has been studied for its biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes such as cytochrome P450 and acetylcholinesterase. It has also been shown to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce blood glucose levels in rats and mice.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-MFP has several advantages and limitations for lab experiments. One advantage is that it is relatively stable and can be used in a variety of laboratory conditions. It is also relatively soluble in organic solvents, which makes it easier to use. However, the fluoroalkyl substituents can make it difficult to modify the structure of molecules and it can be toxic if ingested.

Future Directions

Include exploring its potential as an antifungal agent, investigating its effect on other enzymes, and studying its ability to inhibit the growth of cancer cells. Additionally, further research could be conducted to explore its potential as a drug delivery system and its ability to interact with other molecules in the body.

Synthesis Methods

2-Fluoro-5-MFP can be synthesized by a variety of methods. One method involves the reaction of 2-fluoro-5-methoxyphenol with a fluoride source such as potassium fluoride in the presence of a base, such as sodium hydroxide. The reaction is then heated to reflux for several hours and the product is isolated by filtration.

properties

IUPAC Name

2-fluoro-5-(2-fluoro-5-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-9-3-5-11(14)10(7-9)8-2-4-12(15)13(16)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLIFMXAJSLWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684287
Record name 2',4-Difluoro-5'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261945-61-2
Record name 2',4-Difluoro-5'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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